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Abstract
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of

asthma and seasonal allergies.[1][2] Its complex structure necessitates a convergent synthetic

strategy, relying on the efficient production of key intermediates. This document provides

detailed protocols and application notes for the industrial-scale synthesis of two critical building

blocks: the chiral diol side chain, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-

hydroxypropyl)phenyl)-2-propanol, and the thiol-containing side chain, 2-(1-

(mercaptomethyl)cyclopropyl)acetic acid. The methodologies presented are optimized for

scalability, safety, and high yield, avoiding hazardous reagents unsuitable for large-scale

manufacturing.[1][3]

Introduction
The synthesis of Montelukast on an industrial scale is a significant undertaking, with numerous

routes developed to improve efficiency and cost-effectiveness.[1] The most common strategies

involve a convergent approach where two advanced intermediates are synthesized separately

and then coupled in the final steps.[1][2] This note focuses on the manufacturing processes for

these two key intermediates, providing robust and scalable protocols.
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Key Intermediate 1 (Diol): This molecule contains the quinoline core, the chiral secondary

alcohol, and the tertiary alcohol moiety. Its stereoselective synthesis is crucial for the final

drug's efficacy.

Key Intermediate 2 (Thiol Acid): 2-(1-(mercaptomethyl)cyclopropyl)acetic acid provides the

unique cyclopropyl thiol side chain required for binding to the cysteinyl leukotriene receptor.

[1][4][5]

The following sections detail the synthetic pathways, experimental procedures, and process

data for producing these intermediates in high yield and purity.

Synthetic Pathways and Key Data
The overall manufacturing process involves the synthesis of the diol and thiol acid

intermediates followed by their coupling to form Montelukast, which is then converted to its

sodium salt.

Overall Synthesis of Montelukast
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Caption: Convergent synthesis of Montelukast Sodium.
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Data Summary for Key Synthetic Steps
The following tables summarize typical yields and purity for the key transformations in the

synthesis of Montelukast intermediates.

Step
Intermediate

Product
Yield (%)

Purity /

Specification
Reference

1

[E]-l-[3-[2-(7-

chloro-2-

quinolinyl)ethenyl

]phenyl]ethanol

89.43% 99.36% (HPLC) [6]

2

Methyl-[E]-2-[3-

[3-[2-(7-chloro-2-

quinolinyl)ethenyl

]phenyl]-3-

oxopropyl]benzo

ate

69.2% 99.03% (HPLC) [6]

3
Final Diol

Intermediate
86% 99.6% ee [1]

4

2-(1-

(mercaptomethyl

)cyclopropyl)acet

ic acid

88.6% >99% [5]

5
Montelukast

DCHA Salt

~88% (from

mesylate)
High Purity [7][8]

Experimental Protocols
Protocol 1: Synthesis of the Diol Intermediate
This protocol follows a modern, convergent route that avoids many hazardous reagents used in

earlier syntheses.[1]
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Start Materials:
- Methyl 2-iodobenzoate
- Allyl alcohol derivative

Heck Arylation:
- React starting materials

- Catalyst: Pd(OAc)2
- Solvent: Toluene

- Conditions: Reflux

Asymmetric Reduction:
- Reduce keto ester
- Reagent: (-)-DIPCl

- Solvent: THF

Grignard Reaction:
- Add methyl group
- Reagent: MeMgCl

- Additive: CeCl3
- Solvent: Toluene-THF

Work-up & Isolation:
- Quench with Acetic Acid

- Extract into Toluene
- Seed and precipitate with Heptane

- Filter and dry product

Final Product:
Diol Intermediate

(86% yield, 99.6% ee)

Click to download full resolution via product page

Caption: Workflow for Diol Intermediate synthesis.

Methodology:

Heck Arylation: Couple methyl 2-iodobenzoate with the appropriate allyl alcohol derivative

using a palladium acetate catalyst in refluxing toluene to yield the keto ester intermediate

(11).[1]

Asymmetric Reduction: The keto functionality is stereoselectively reduced using (−)-

diisopinocamphenylchloroborane ((−)-DIPCl) in tetrahydrofuran (THF) to produce the desired

(S)-alcohol ester (12).[1]

Grignard Reaction: The hydroxyl ester (12) is reacted with methyl magnesium chloride in a

toluene-THF solvent mixture, in the presence of cerium chloride, to form the diol (13).[1][9]

Isolation: The reaction is quenched with acetic acid. The product is extracted into toluene,

and the solution is concentrated. The toluene layer is seeded with pure diol (13), and

heptane is added to precipitate the product. The solid is filtered and dried to yield the diol as

a white solid.[1]

Protocol 2: Synthesis of 2-(1-
(mercaptomethyl)cyclopropyl)acetic acid (Thiol Acid)
This protocol is an optimized, environmentally friendly process suitable for industrial production,

replacing odorous and toxic reagents.[5]
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Start Material:
1-(acetylthiomethyl)-

cyclopropaneacetonitrile

Hydrolysis:
- Charge reactor with water and NaOH

- Add starting material under N2

Reflux:
- Heat the mixture to reflux

- Maintain for 5 hours

Acidification & Extraction:
- Cool to 0°C

- Adjust pH to 2 with HCl
- Extract with Toluene (x2)

Crystallization & Isolation:
- Dry combined organic layers (Na2SO4)

- Concentrate to dryness
- Add n-heptane and cool to 0°C

- Filter and dry product

Final Product:
Thiol Acid

(88.6% yield)

Click to download full resolution via product page

Caption: Workflow for Thiol Acid Intermediate synthesis.

Methodology:

Hydrolysis Setup: In a suitable reactor, charge water and sodium hydroxide (NaOH) pellets.

Stir until dissolved and cool to room temperature.[5]

Reaction: Under a nitrogen atmosphere, add 1-(acetylthiomethyl)-cyclopropaneacetonitrile to

the caustic solution. Heat the mixture and maintain at reflux for approximately 5 hours,

monitoring for completion by TLC or HPLC.[5]

Acidification: After the reaction is complete, cool the mixture to 0°C. Carefully add

concentrated hydrochloric acid (HCl) dropwise to adjust the pH to 2.[5]

Extraction: Extract the acidic aqueous layer twice with toluene. Combine the organic layers.

[5]

Isolation: Dry the combined toluene layers with anhydrous sodium sulfate and filter.

Concentrate the filtrate to dryness under vacuum. Add n-heptane to the residue and cool

slowly to 0°C to induce crystallization. Maintain for 1 hour, then filter the product and dry to

obtain 2-(1-(mercaptomethyl)cyclopropyl)acetic acid as a crystalline solid with a yield of

88.6%.[5]

Protocol 3: Final Coupling and Salt Formation
This final stage involves coupling the two key intermediates and purifying the product via a

dicyclohexylamine (DCHA) salt.[1]
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Methodology:

Mesylation of Diol: To obtain the mesylate intermediate (27), preferentially mesylate the

secondary alcohol of the diol (13) using methanesulfonyl chloride at approximately -25°C in a

mixture of toluene-acetonitrile with diisopropylethylamine.[1]

Thiolate Formation: Separately, prepare the dilithium salt of the thiol acid (20) by reacting it

with n-butyl lithium at -15°C in THF.[1]

Coupling Reaction: Add the solution of the mesylate (27) to the dilithium salt solution and

age at -5°C for approximately 8.5 hours.[1]

Quench and Work-up: Quench the reaction with ethyl acetate and a 10% aqueous sodium

chloride solution. Separate the layers and wash the organic layer with a 0.5 M tartaric acid

solution. Concentrate the organic layer to an oily residue.[1]

DCHA Salt Formation: Dissolve the crude Montelukast free acid residue in ethyl acetate. Add

dicyclohexylamine and seed the solution with pure Montelukast DCHA salt. Once a thick

slurry forms, slowly add hexane to complete the precipitation. Age the slurry overnight at

20°C.[1]

Isolation and Conversion to Sodium Salt: Filter and dry the precipitated DCHA salt. This

stable salt can then be neutralized with an acid (e.g., acetic acid) and subsequently treated

with a sodium source, like sodium hydroxide in ethanol, to form the final amorphous

Montelukast sodium API.[1]

Conclusion
The protocols described provide a framework for the safe, efficient, and scalable industrial

synthesis of key Montelukast intermediates. By employing modern synthetic methods, such as

asymmetric reduction and by replacing hazardous reagents, high yields and purities can be

achieved. The use of stable, crystalline salt intermediates like the DCHA salt facilitates

purification on a large scale, which is critical for meeting the stringent quality requirements of

active pharmaceutical ingredients.[1][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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